molecular formula C13H20O3 B1236136 4-Hydroxy-4-(3-hydroxy-1-butenyl)-3,5,5-trimethyl-2-cyclohexen-1-one

4-Hydroxy-4-(3-hydroxy-1-butenyl)-3,5,5-trimethyl-2-cyclohexen-1-one

Cat. No. B1236136
M. Wt: 224.3 g/mol
InChI Key: KPQMCAKZRXOZLB-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vomifoliol is a fenchane monoterpenoid that is 3,5,5-trimethylcyclohex-2-en-1-one substituted by a hydroxy and a (1E)-3-hydroxybut-1-en-1-yl group at position 4. It has a role as a plant metabolite.

Scientific Research Applications

  • It's involved in the cross-aldol reaction of 3-alkoxy-2-cyclohexen-1-ones with α,β-enals, leading to the synthesis of compounds like 4-(trans-2-butenylidene)-3,5,5-trimethyl-2-cyclohexen-1-ones. These compounds are significant as they are key constituents in tobacco flavor. This synthesis highlights the compound's utility in flavor chemistry and its potential applications in the food and fragrance industry (Torii, Inokuchi, & Ogawa, 1979).

Involvement in Cycloaddition Reactions

The compound also participates in cycloaddition reactions, a cornerstone in organic synthesis for constructing complex molecular architectures:

  • It's utilized in the [4+2] cycloaddition of 1-Dimethylamino-3-tert-butyldimethylsiloxy-1,3-butadiene with Methyl Acrylate to form 4-Hydroxymethyl-2-Cyclohexen-1-One. Such reactions are pivotal in the construction of cyclic structures which are fundamental in medicinal chemistry and materials science (Kozmin, He, & Rawal, 2003).

Involvement in Structural Studies

Moreover, the compound's derivatives are often the subject of structural and crystallographic studies, which are crucial for understanding chemical reactivity and material properties:

  • The crystal and molecular structure of a hydroxy derivative was studied, shedding light on the spatial arrangement of atoms and confirming the presence of specific structural motifs like orthogonal planes formed by atoms around the double bond in the ring (Ueda, Katayama, & Tanaka, 1978).
  • Additionally, the crystal structure of a cyclohexanone derivative of 4-hydroxy-4,N,N'-trimethyl-2-(3-nitrophenyl)-6-oxo-1,3-cyclohexanedicarboxamide was determined, providing insights into molecular packing and the orientation of various substituents, which is critical for understanding molecular interactions and reactivity (Ravikumar & Mehdi, 1993).

properties

Product Name

4-Hydroxy-4-(3-hydroxy-1-butenyl)-3,5,5-trimethyl-2-cyclohexen-1-one

Molecular Formula

C13H20O3

Molecular Weight

224.3 g/mol

IUPAC Name

4-hydroxy-4-[(E)-3-hydroxybut-1-enyl]-3,5,5-trimethylcyclohex-2-en-1-one

InChI

InChI=1S/C13H20O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h5-7,10,14,16H,8H2,1-4H3/b6-5+

InChI Key

KPQMCAKZRXOZLB-AATRIKPKSA-N

Isomeric SMILES

CC1=CC(=O)CC(C1(/C=C/C(C)O)O)(C)C

Canonical SMILES

CC1=CC(=O)CC(C1(C=CC(C)O)O)(C)C

melting_point

Mp 113-114 °

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-4-(3-hydroxy-1-butenyl)-3,5,5-trimethyl-2-cyclohexen-1-one
Reactant of Route 2
4-Hydroxy-4-(3-hydroxy-1-butenyl)-3,5,5-trimethyl-2-cyclohexen-1-one
Reactant of Route 3
4-Hydroxy-4-(3-hydroxy-1-butenyl)-3,5,5-trimethyl-2-cyclohexen-1-one
Reactant of Route 4
4-Hydroxy-4-(3-hydroxy-1-butenyl)-3,5,5-trimethyl-2-cyclohexen-1-one
Reactant of Route 5
4-Hydroxy-4-(3-hydroxy-1-butenyl)-3,5,5-trimethyl-2-cyclohexen-1-one
Reactant of Route 6
4-Hydroxy-4-(3-hydroxy-1-butenyl)-3,5,5-trimethyl-2-cyclohexen-1-one

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